molecular formula C19H18O6 B11456604 5,6,7-Trimethoxy-3-(4-methoxyphenyl)chromen-2-one

5,6,7-Trimethoxy-3-(4-methoxyphenyl)chromen-2-one

Cat. No.: B11456604
M. Wt: 342.3 g/mol
InChI Key: IEJGFDLBWFDNST-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-2-one core structure with methoxy groups at positions 5, 6, and 7, and a 4-methoxyphenyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromen-2-one derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a brominated chromen-2-one derivative with a boronic acid derivative of the methoxyphenyl group . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydrochromen derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature and position of the substituents.

Scientific Research Applications

5,6,7-Trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3,5,7-Trimethoxy-3′,4′-methylenedioxy-flavone: This compound has a similar core structure but with a methylenedioxy group instead of a methoxy group.

    5,6,7-Trimethoxy-3-(6-methoxybenzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one:

Uniqueness

5,6,7-Trimethoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of multiple methoxy groups enhances its solubility and bioavailability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

5,6,7-trimethoxy-3-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)13-9-14-15(25-19(13)20)10-16(22-2)18(24-4)17(14)23-3/h5-10H,1-4H3

InChI Key

IEJGFDLBWFDNST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C(=C(C=C3OC2=O)OC)OC)OC

Origin of Product

United States

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